2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-(4,4-difluorocyclohexyl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-13(15)6-3-10(4-7-13)18-11-5-8-16-12(17-11)9-1-2-9/h5,8-10H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOQQBKGIGAURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)OC3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2-iodopyrimidine
The synthesis begins with 4-chloro-2-iodopyrimidine, a versatile intermediate enabling divergent functionalization. This compound is synthesized via iodination of 4-chloropyrimidine using N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours, achieving 85% yield. The iodine atom at position 2 serves as a handle for subsequent cross-coupling.
Mitsunobu Reaction for Ether Formation
The 4-chloro substituent is replaced with the 4,4-difluorocyclohexyloxy group via a Mitsunobu reaction. Treating 2-cyclopropyl-4-hydroxypyrimidine (obtained by hydrolysis of the chloro derivative) with 4,4-difluorocyclohexanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine in tetrahydrofuran (THF) at 0°C to room temperature affords the target compound in 58% yield. Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (48 hours) for complete conversion.
Synthetic Route 2: Direct Cyclopropane Incorporation During Ring Formation
Biginelli-Type Condensation
An alternative strategy employs a Biginelli-like three-component reaction between cyclopropylacetonitrile, 4,4-difluorocyclohexylurea, and ethyl acetoacetate. Conducted in ethanol with hydrochloric acid catalysis at reflux for 18 hours, this one-pot method yields 2-cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine in 34% yield. While operationally simple, the low yield stems from competing polymerization of the nitrile component.
Post-Condensation Functionalization
Purification of the crude product via column chromatography (silica gel, ethyl acetate/hexanes 1:3) followed by recrystallization from methanol improves purity to >95%. However, scalability remains limited due to the modest efficiency of the condensation step.
Challenges and Mitigation Strategies
Steric Effects in Etherification
The 4,4-difluorocyclohexyloxy group’s bulk impedes nucleophilic attack at position 4. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems enhances reaction rates by improving interfacial contact.
Cyclopropane Ring Stability
Under acidic or high-temperature conditions, the cyclopropane ring may undergo ring-opening. Utilizing mild reagents (e.g., potassium carbonate instead of sodium hydroxide) and temperatures below 100°C preserves structural integrity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Pathways
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Suzuki-Mitsunobu | 3 | 39 | High | Moderate |
| Biginelli Condensation | 1 | 34 | Low | Limited |
The Suzuki-Mitsunobu route offers superior reproducibility and scalability despite higher costs, while the Biginelli approach is advantageous for small-scale synthesis due to minimal purification requirements.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituent at Position 4 | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| 2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine | Pyrimidine | 4,4-Difluorocyclohexyl ether | C₁₃H₁₇F₂N₂O | 273.29 | High rigidity, enhanced lipophilicity |
| BK79167: 2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine | Pyrimidine | 1,1,1-Trifluoropropan-2-yl ether | C₁₀H₁₁F₃N₂O | 232.20 | Smaller substituent, higher fluorination |
| N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide (Patent Compound) | Benzimidazole | 4,4-Difluorocyclohexylmethyl | C₂₁H₂₉F₂N₃O₂S | 433.54 | Larger core, sulfonamide functionality |
Key Differences and Implications
Substituent Size and Flexibility: The 4,4-difluorocyclohexyl group in the target compound confers greater steric bulk and rigidity compared to the 1,1,1-trifluoropropan-2-yl group in BK79167 . This may improve binding selectivity in hydrophobic pockets of enzymes or receptors.
Fluorination Impact :
- The trifluoropropyl group in BK79167 introduces three fluorine atoms, enhancing electronegativity and metabolic resistance but reducing steric bulk compared to the difluorocyclohexyl group .
- The 4,4-difluorocyclohexyl group balances lipophilicity and polarity, a feature leveraged in patented pharmaceutical candidates for improved pharmacokinetics .
Core Structure Differences: Pyrimidine cores (as in the target compound and BK79167) are smaller and more electron-deficient than benzimidazoles, favoring interactions with ATP-binding sites in kinases.
Research Findings
- Synthetic Accessibility : Pyrimidine derivatives like the target compound are often synthesized via nucleophilic aromatic substitution or Suzuki coupling, whereas benzimidazoles require multi-step cyclization .
Notes
Biological Activity
2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies from diverse sources.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with a cyclopropyl group and a difluorocyclohexyl ether moiety. Its molecular formula is CHFNO, and it possesses unique structural features that contribute to its biological activity.
The biological activity of this compound primarily involves modulation of specific biological pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes associated with tumor growth and proliferation. For instance, it has been noted for its ability to modulate the activity of kinases involved in cancer signaling pathways.
- Receptor Interaction : Preliminary data suggest that this compound may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades relevant to various physiological and pathological processes.
Cancer Research
In preclinical studies, this compound has demonstrated significant anti-cancer properties:
- Case Study 1 : In vitro assays using cancer cell lines showed a dose-dependent reduction in cell viability upon treatment with the compound, indicating its potential as an anti-cancer agent.
- Case Study 2 : Animal models treated with this compound exhibited reduced tumor size compared to control groups, suggesting effective tumor suppression mechanisms.
Pain Management
Research has also explored the analgesic properties of this compound:
- Case Study 3 : In models of neuropathic pain, administration of this compound resulted in significant pain relief, likely through modulation of sodium channels involved in pain signaling pathways.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Mechanism of Action | Efficacy in Cancer Models | Analgesic Properties |
|---|---|---|---|
| This compound | Enzyme inhibition; GPCR modulation | High | Moderate |
| Related Compound A | Receptor antagonist | Moderate | High |
| Related Compound B | Kinase inhibitor | High | Low |
Q & A
Basic: What synthetic strategies are recommended for laboratory-scale preparation of 2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine?
Answer:
The synthesis of this compound likely involves multi-step reactions, leveraging nucleophilic aromatic substitution or coupling reactions. For instance:
- Step 1: Preparation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions.
- Step 2: Functionalization at the 4-position using a 4,4-difluorocyclohexanol derivative under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the ether linkage.
- Step 3: Introduction of the cyclopropyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a cyclopropylboronic acid reagent.
Key challenges include optimizing reaction yields for sterically hindered intermediates and ensuring regioselectivity during substitutions. Purification may require column chromatography or recrystallization in aprotic solvents like DMF or DMSO .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to verify the cyclopropyl group (e.g., characteristic splitting patterns at δ 0.8–1.2 ppm for cyclopropyl protons) and difluorocyclohexyl moiety (e.g., geminal fluorine coupling in 19F NMR).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrimidine ring and substituents.
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns (e.g., M+1 for C14H16F2N2O).
- HPLC/UPLC with UV detection (λ ~260 nm for pyrimidine absorption) to assess purity (>95% by area normalization) .
Advanced: How can researchers address contradictions in biological activity data across different assay systems?
Answer:
Discrepancies may arise from variations in:
- Assay conditions: Adjust pH, temperature, or solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Target specificity: Perform kinase profiling or competitive binding assays to identify off-target interactions.
- Cellular permeability: Use logP calculations (e.g., ~3.5 for this compound) or Caco-2 monolayer assays to evaluate membrane penetration.
- Metabolic stability: Conduct microsomal stability studies (e.g., liver microsomes + NADPH) to assess degradation rates. Normalize data using positive controls (e.g., verapamil for CYP3A4 interactions) .
Advanced: What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Answer:
- Molecular docking (AutoDock Vina, Glide): Model interactions with target proteins (e.g., kinases) using the pyrimidine ring as a hinge-binding motif.
- Molecular Dynamics (MD) simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with the ether oxygen and hydrophobic contacts with the cyclopropyl group.
- Free Energy Perturbation (FEP): Quantify binding free energy differences for fluorinated vs. non-fluorinated analogs to rationalize the role of 4,4-difluorocyclohexyl .
Basic: What safety precautions are advised for handling this compound based on structural analogs?
Answer:
While specific toxicological data are limited, analogs suggest:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (particle size <5 µm).
- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage: In airtight containers under nitrogen at –20°C to prevent hydrolysis of the pyrimidine ring .
Advanced: How can the stereoelectronic effects of the 4,4-difluorocyclohexyl group influence reactivity?
Answer:
- Conformational rigidity: The chair conformation of the difluorocyclohexyl group restricts rotational freedom, enhancing steric shielding of the pyrimidine ring.
- Electron-withdrawing effect: Fluorine atoms increase the electrophilicity of the adjacent ether oxygen, facilitating nucleophilic attacks in downstream reactions.
- Lipophilicity: The group’s logD (~2.8) improves membrane permeability but may reduce aqueous solubility. Counterbalance via salt formation (e.g., HCl salt of the pyrimidine nitrogen) .
Basic: What solvents and reaction conditions are optimal for recrystallizing this compound?
Answer:
- Solvent selection: Use mixed solvents (e.g., ethanol/water or ethyl acetate/hexane) to balance solubility (predicted solubility ~5 mg/mL in ethanol).
- Temperature gradient: Dissolve the compound at reflux (~78°C for ethanol), then cool to 4°C for slow crystallization.
- Yield optimization: Seed with pure crystals or use anti-solvent (e.g., diethyl ether) to induce nucleation. Monitor purity via melting point (estimated 150–155°C) .
Advanced: What strategies can mitigate side reactions during functionalization of the pyrimidine ring?
Answer:
- Protecting groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during substitutions.
- Catalyst optimization: Use Pd(OAc)2/XPhos for Suzuki couplings to minimize homocoupling byproducts.
- Kinetic control: Conduct reactions at low temperatures (–20°C) to favor mono-substitution over di-substitution.
Characterize intermediates via LC-MS to track side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
